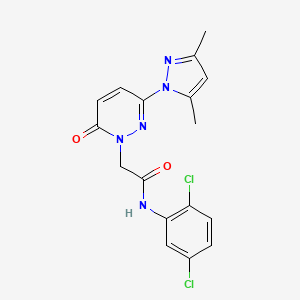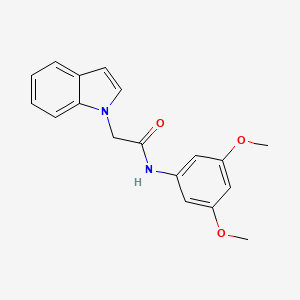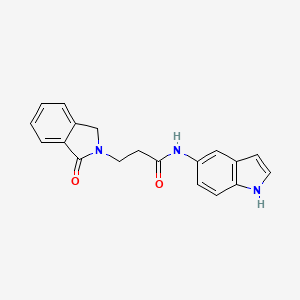![molecular formula C18H20N4O3 B4516606 N-[3-(acetylamino)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B4516606.png)
N-[3-(acetylamino)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
Descripción general
Descripción
N-[3-(acetylamino)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an acetylamino group with a tetrahydrocinnolinyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acetylamino Intermediate: The initial step involves the acetylation of 3-aminophenylamine to form N-(3-acetylamino)aniline.
Cyclization Reaction: The next step involves the cyclization of the intermediate with an appropriate diketone to form the tetrahydrocinnolinyl structure.
Final Coupling: The final step is the coupling of the cyclized product with an acetic acid derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(acetylamino)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The acetylamino and cinnolinyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[3-(acetylamino)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[3-(acetylamino)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the cinnolinyl moiety can interact with enzyme active sites or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-hydroxyphenyl)acetamide: This compound has a similar acetamide structure but lacks the cinnolinyl moiety.
N-(4-acetylamino)phenyl)-2-(3-allyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide: This compound features a different heterocyclic structure but shares the acetylamino group.
Uniqueness
N-[3-(acetylamino)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is unique due to its combination of the acetylamino and tetrahydrocinnolinyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12(23)19-14-6-4-7-15(10-14)20-17(24)11-22-18(25)9-13-5-2-3-8-16(13)21-22/h4,6-7,9-10H,2-3,5,8,11H2,1H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJBUWDWAASJCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=C3CCCCC3=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B4516552.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(4-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B4516559.png)

![4-{[3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]methyl}benzonitrile](/img/structure/B4516569.png)
![6-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B4516574.png)

![2-(pyridin-2-yloxy)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4516604.png)
![4-[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]-N-(1,3-thiazol-2-YL)butanamide](/img/structure/B4516613.png)
![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B4516622.png)
![1-{1-[5-ethyl-4-(pyrrolidin-1-ylmethyl)-2-furoyl]pyrrolidin-3-yl}-3,5-dimethyl-1H-pyrazole](/img/structure/B4516624.png)
![6-cyclopropyl-3-methyl-N-(3-methylbutyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4516625.png)
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-3,4-dimethylbenzamide](/img/structure/B4516627.png)
